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Abstract
Dibromoacetonitrile (DBAN) is a halogenated organic compound of significant interest due to

its prevalence as a disinfection byproduct in drinking water and its potential toxicological

effects.[1][2] A thorough understanding of its molecular structure and bonding is paramount for

elucidating its reactivity, metabolic pathways, and interactions with biological macromolecules.

This guide provides a comprehensive overview of the structural and bonding characteristics of

dibromoacetonitrile, integrating experimental data and computational insights.

Introduction
Dibromoacetonitrile (C₂HBr₂N) is a member of the haloacetonitrile family, characterized by a

nitrile functional group and two bromine atoms attached to the alpha-carbon.[3] Its formation

during water chlorination processes raises concerns about its potential carcinogenicity and

other adverse health effects.[1][4][5] This document aims to consolidate the current knowledge

on the molecular geometry, electronic structure, and vibrational properties of DBAN, providing a

foundational resource for researchers in toxicology, environmental science, and drug

development.
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The molecular structure of dibromoacetonitrile has been primarily elucidated through

spectroscopic techniques and computational modeling.

Connectivity and Basic Descriptors
Molecular Formula: C₂HBr₂N[6][7]

IUPAC Name: 2,2-dibromoacetonitrile[4]

CAS Registry Number: 3252-43-5[6]

Molecular Weight: 198.84 g/mol [4][6]

SMILES: C(#N)C(Br)Br[4]

InChI: InChI=1S/C2HBr2N/c3-2(4)1-5/h2H[4][6]

The molecule consists of a central carbon atom (Cα) bonded to a hydrogen atom, two bromine

atoms, and a second carbon atom (Cβ). The Cβ atom is triple-bonded to a nitrogen atom,

forming the nitrile group.

Molecular Geometry
While a definitive experimental structure from X-ray crystallography or gas-phase electron

diffraction for dibromoacetonitrile is not readily available in the provided search results, its

geometry can be inferred from related molecules and computational studies. The Cα is sp³

hybridized, leading to a tetrahedral arrangement of its substituents (H, Br, Br, Cβ). The nitrile

group (C≡N) is linear, with the Cβ atom being sp hybridized.

Table 1: Predicted and Experimental Bond Lengths and Angles for Dibromoacetonitrile and

Related Compounds
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Parameter
Dibromoacetonitril
e (Predicted)

Acetonitrile
(Experimental)[8]

Diborane
(Reference for B-H
bonds)[9]

Bond Lengths (Å)

C - C ~1.46 1.458

C ≡ N ~1.16 1.157

C - H ~1.09 1.104

C - Br ~1.94

Bond Angles (°)

H-C-Br ~109.5

Br-C-Br ~109.5

H-C-C ~109.5 109.44

Br-C-C ~109.5

C-C≡N ~180

Note: Predicted values for dibromoacetonitrile are based on standard bond lengths and

hybridization theory, as specific experimental values were not found in the initial search.

Further computational chemistry studies would be required for more precise values.

Chemical Bonding
The bonding in dibromoacetonitrile can be described by a combination of covalent and polar

covalent bonds.

C-C Single Bond: A sigma (σ) bond formed from the overlap of an sp³ hybrid orbital on Cα

and an sp hybrid orbital on Cβ.

C≡N Triple Bond: Composed of one sigma (σ) bond and two pi (π) bonds, resulting in a

strong and stable functional group.
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C-H Bond: A sigma (σ) bond with some polarity due to the difference in electronegativity

between carbon and hydrogen.

C-Br Bonds: These are polar covalent bonds due to the significant electronegativity

difference between carbon and bromine. The high electron density of the bromine atoms

influences the reactivity of the molecule.

The presence of the electronegative bromine atoms and the nitrile group creates a dipole

moment in the molecule, making it polar. This polarity influences its solubility and interactions

with other molecules. Dibromoacetonitrile is slightly soluble in water and soluble in organic

solvents.[3][5]

Experimental Protocols for Structural and Bonding
Analysis
A variety of experimental techniques are employed to study the molecular structure and

bonding of molecules like dibromoacetonitrile.

Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule by

measuring the energies of its vibrational modes.[10][11]

Infrared (IR) Spectroscopy: The NIST WebBook and PubChem list IR spectral data for

dibromoacetonitrile.[4][6] The characteristic stretching frequency of the nitrile group (C≡N)

is a prominent feature in the IR spectrum, typically appearing in the range of 2220-2260

cm⁻¹. The C-Br stretching vibrations are expected at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR

spectroscopy.[4] It is particularly sensitive to symmetric vibrations and can be used to study

the molecule in aqueous solutions.

Experimental Workflow for Vibrational Spectroscopy:
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Sample Preparation

FTIR Spectroscopy

FT-Raman SpectroscopyDibromoacetonitrile Sample (Neat Liquid or Solution)

FTIR Spectrometer

FT-Raman Spectrometer

IR Spectrum Acquisition Peak Assignment and Analysis

Raman Spectrum Acquisition Peak Assignment and Analysis

Click to download full resolution via product page

Caption: Workflow for Vibrational Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the

chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts

would be influenced by the presence of the electronegative bromine atoms and the nitrile

group.

Experimental Protocol for NMR Spectroscopy:

Sample Preparation: Dissolve a precise amount of dibromoacetonitrile in a suitable

deuterated solvent (e.g., CDCl₃).

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Spectral Analysis: Analyze the chemical shifts, coupling constants (if any), and integration to

confirm the molecular structure.

Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

dibromoacetonitrile. Electron ionization mass spectral data is available in the NIST WebBook.

[6]
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Computational Chemistry Studies
Quantum chemical computations are invaluable for predicting and understanding the molecular

properties of dibromoacetonitrile.[12]

Methodologies:

Density Functional Theory (DFT): DFT methods, such as B3LYP with an appropriate basis

set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and calculate

vibrational frequencies, bond orders, and electronic properties.

Ab initio Methods: Higher-level ab initio methods like Møller-Plesset perturbation theory

(MP2) can provide more accurate results for comparison.

Logical Flow for Computational Analysis:

Input Structure (Dibromoacetonitrile)

Select Computational Method and Basis Set (e.g., DFT/B3LYP/6-311++G(d,p))

Geometry Optimization

Frequency Calculation Optimized Geometry (Bond Lengths, Angles) Electronic Properties (Dipole Moment, Charges)

Vibrational Spectra (IR, Raman)

Click to download full resolution via product page
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Caption: Computational Chemistry Workflow for Dibromoacetonitrile.

Relevance to Drug Development and Toxicology
The molecular structure and electronic properties of dibromoacetonitrile are critical

determinants of its toxicological profile.

Reactivity and Metabolic Pathways
The presence of two bromine atoms makes the α-carbon susceptible to nucleophilic attack.

The metabolism of dibromoacetonitrile can proceed via several pathways, including

glutathione (GSH) conjugation.[5] Understanding the bonding and charge distribution is

essential for predicting these metabolic transformations.

Proposed Metabolic Activation Pathway:

Dibromoacetonitrile

GST Glutathionyl Acetonitrile Intermediate

Nucleophilic Substitution

Glutathione (GSH)

Further Metabolites

Covalent Binding to Macromolecules

Click to download full resolution via product page

Caption: Proposed Glutathione-mediated Metabolic Pathway.

Structure-Toxicity Relationships
By precisely defining the three-dimensional structure and electronic properties of

dibromoacetonitrile, researchers can develop structure-activity relationship (SAR) and

quantitative structure-activity relationship (QSAR) models. These models can help in predicting

the toxicity of related haloacetonitriles and in designing safer alternative disinfection methods

or novel therapeutic agents.
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This technical guide has synthesized the available information on the molecular structure and

bonding of dibromoacetonitrile. The combination of experimental data and computational

modeling provides a robust framework for understanding its chemical behavior. For researchers

in drug development and toxicology, this detailed structural knowledge is fundamental for

assessing its reactivity, metabolic fate, and potential for adverse biological interactions. Further

high-resolution spectroscopic and crystallographic studies would be beneficial to refine our

understanding of this important environmental contaminant.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b109444#dibromoacetonitrile-molecular-structure-and-
bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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